molecular formula C6H6N2O3 B1400399 1-Methyl-6-oxo-1,6-dihydropyridazine-4-carboxylic acid CAS No. 1242458-46-3

1-Methyl-6-oxo-1,6-dihydropyridazine-4-carboxylic acid

Cat. No.: B1400399
CAS No.: 1242458-46-3
M. Wt: 154.12 g/mol
InChI Key: SGPJKIXGNKEFGJ-UHFFFAOYSA-N
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Description

1-Methyl-6-oxo-1,6-dihydropyridazine-4-carboxylic acid is a heterocyclic compound with the molecular formula C6H6N2O3. It is characterized by a pyridazine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 2.

Preparation Methods

The synthesis of 1-Methyl-6-oxo-1,6-dihydropyridazine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of hydrazine derivatives with diketones can lead to the formation of the pyridazine ring. The reaction conditions typically involve heating the reactants in a suitable solvent, such as ethanol or acetic acid, and may require the presence of a catalyst to facilitate the cyclization process .

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields .

Biological Activity

1-Methyl-6-oxo-1,6-dihydropyridazine-4-carboxylic acid (CAS No. 1242458-46-3) is a heterocyclic compound with potential biological activity. Its molecular formula is C6H6N2O3C_6H_6N_2O_3, and it possesses a unique structure that may contribute to its pharmacological properties. This article reviews the available literature on the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The structural formula of this compound is represented as follows:

  • Molecular Formula : C6H6N2O3C_6H_6N_2O_3
  • Molar Mass : 154.12 g/mol
  • SMILES Notation : CN1C(=O)C=C(C=N1)C(=O)O

Antitumor Activity

Recent studies have indicated that derivatives of pyridazine compounds exhibit significant antitumor activities. For instance, compounds structurally related to this compound have demonstrated the ability to induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and autophagy modulation.

Case Study Example :
A study investigating the effects of similar pyridazine derivatives found that they could significantly inhibit cell proliferation in lung cancer cell lines (A549 and H460). The derivatives induced apoptosis by increasing reactive oxygen species (ROS) levels and altering the expression of key proteins involved in apoptosis and autophagy pathways .

CompoundIC50 (µM)Cell LineMechanism of Action
9e3.83H460Induces apoptosis via ROS generation
9p3.17A549Cell cycle arrest and apoptosis

The proposed mechanisms for the biological activity of this compound include:

  • Apoptosis Induction : Similar compounds have been shown to trigger apoptotic pathways in cancer cells by increasing levels of ROS and activating caspases.
  • Cell Cycle Regulation : Studies indicate that these compounds can cause cell cycle arrest at various phases (G0/G1, S, G2/M), thereby inhibiting cancer cell proliferation.
  • Autophagy Modulation : The expression of autophagy markers such as LC3 has been observed to increase in response to treatment with these compounds, suggesting a role in regulating cellular homeostasis during stress conditions.

Properties

IUPAC Name

1-methyl-6-oxopyridazine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c1-8-5(9)2-4(3-7-8)6(10)11/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGPJKIXGNKEFGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(C=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-Methyl-6-oxo-1,6-dihydropyridazine-4-carboxylic acid
1-Methyl-6-oxo-1,6-dihydropyridazine-4-carboxylic acid
1-Methyl-6-oxo-1,6-dihydropyridazine-4-carboxylic acid
1-Methyl-6-oxo-1,6-dihydropyridazine-4-carboxylic acid
1-Methyl-6-oxo-1,6-dihydropyridazine-4-carboxylic acid
1-Methyl-6-oxopyridazine-4-carboxamide
1-Methyl-6-oxo-1,6-dihydropyridazine-4-carboxylic acid

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